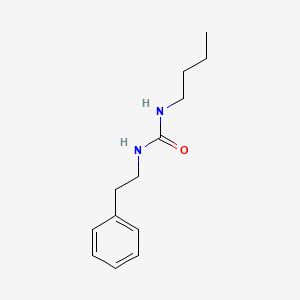

1-Butyl-3-(2-phenylethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butyl-3-(2-phenylethyl)urea (BPEU) is an organic molecule with the molecular formula C13H20N2O . It has a molecular weight of 220.316 . The molecule contains a total of 36 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea derivative .

Synthesis Analysis

The synthesis of N-substituted ureas, such as BPEU, can be achieved by treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . Another method involves the catalytic synthesis of ureas using CO2 and amines .Molecular Structure Analysis

BPEU contains a total of 36 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea derivative . The molecule consists of 20 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Applications De Recherche Scientifique

Synthesis Methodologies

1-Butyl-3-(2-phenylethyl)urea, like other ureas, has been traditionally synthesized using hazardous reagents such as phosgene and isocyanates. Recent trends in green chemistry have led to the use of cleaner and safer compounds for synthesis. Sophisticated substitutes like bis(4-nitrophenyl)carbonate and triphosgene are now used for large-scale production, minimizing hazardous waste and maximizing energy efficiency (Bigi, Maggi, & Sartori, 2000).

Interaction with Other Chemical Entities

Studies on 1,3-bis(4-nitrophenyl)urea, a closely related compound, have shown that it can form hydrogen-bonded complexes with various oxoanions. This interaction suggests potential applications in chemical sensing or molecular recognition. The formation of adducts through hydrogen bonding and the stability of these complexes are influenced by the basicity of the anion involved (Boiocchi et al., 2004).

Catalytic Properties

N-Butyl-N,N-dimethyl-α-phenylethylammonium bromide, a compound similar in structure to 1-Butyl-3-(2-phenylethyl)urea, has been found to catalyze the condensation reaction of aromatic aldehydes, β-keto esters, and urea/thiourea. This demonstrates potential catalytic applications in organic synthesis, especially under environmentally friendly, solvent-free conditions (Reddy et al., 2003).

Nanochannel Architectures

Urea derivatives have been used to create one-dimensional nanochannels. These channels exhibit unique structural properties, like zigzag architecture, which are crucial for studying molecular transport and diffusion dynamics. This opens avenues for their use in molecular transport studies and nanotechnology (Bowers et al., 2015).

Pharmacoproteomics

In the context of pharmacoproteomics, 1-Butyl-3-(2-phenylethyl)urea derivatives have shown potential in understanding protein expression changes in diseases like cystic fibrosis. This could lead to new insights in drug development and disease management (Singh et al., 2006).

Molecular Docking and Anticancer Activity

Research has indicated that certain urea derivatives show inhibitory activities against specific enzymes and possess antioxidant properties. These findings could be leveraged for developing novel therapeutic agents, including potential anticancer drugs (Aksu et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

1-butyl-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-3-10-14-13(16)15-11-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZZAQYSBHZHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-(2-phenylethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2937377.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937384.png)

![2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2937390.png)

![3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2937392.png)